3-bromo-1-benzofuran-7-carboxylic acid
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Overview
Description
3-bromo-1-benzofuran-7-carboxylic acid: is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 7-position of the benzofuran ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-benzofuran-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-benzofuran-7-carboxylic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under reflux conditions in an appropriate solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The benzofuran ring can undergo oxidation to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted benzofuran derivatives.
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
3-bromo-1-benzofuran-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand the biological activities of benzofuran derivatives and their interactions with biological targets.
Material Science: It is used in the development of organic electronic materials and fluorescent probes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex benzofuran derivatives with diverse applications.
Mechanism of Action
The mechanism of action of 3-bromo-1-benzofuran-7-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom and carboxylic acid group play crucial roles in binding to these targets and modulating their activity. The benzofuran ring system can also participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-benzofuran-7-carboxylic acid
- 3-iodo-1-benzofuran-7-carboxylic acid
- 3-fluoro-1-benzofuran-7-carboxylic acid
Comparison
- Halogen Substitution : The presence of different halogens (bromine, chlorine, iodine, fluorine) at the 3-position affects the compound’s reactivity, biological activity, and physicochemical properties. Bromine, being larger and more polarizable, may enhance certain interactions compared to chlorine or fluorine.
- Biological Activity : The biological activities of these compounds can vary significantly based on the halogen present. For example, 3-bromo-1-benzofuran-7-carboxylic acid may exhibit higher antimicrobial activity compared to its chloro or fluoro counterparts .
Properties
IUPAC Name |
3-bromo-1-benzofuran-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRHDXHHHYLOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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